Home > Products > Screening Compounds P71862 > Adenylosuccinic acid
Adenylosuccinic acid - 19046-78-7

Adenylosuccinic acid

Catalog Number: EVT-260256
CAS Number: 19046-78-7
Molecular Formula: C14H18N5O11P
Molecular Weight: 463.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenylosuccinic acid (ASA) is a naturally occurring small molecule dicarboxylate. [] It plays a crucial role in purine nucleotide metabolism, particularly in the biosynthesis of adenosine monophosphate (AMP). [, , ] ASA acts as an intermediate in the conversion of inosinic acid (IMP) to AMP. [, , ] This conversion is essential for various cellular processes, including energy metabolism, DNA and RNA synthesis, and signal transduction. []

ASA is found in various organisms, including bacteria, yeast, fungi, and mammals. [, , ] It is primarily studied in the context of metabolic disorders and potential therapeutic applications for diseases involving dysregulated purine nucleotide metabolism, such as Duchenne muscular dystrophy (DMD). [, , ]

Inosine 5'-phosphate (IMP)

Compound Description: Inosine 5'-phosphate (IMP) is a nucleotide and a key intermediate in purine nucleotide biosynthesis. It serves as a precursor to both adenosine 5'-monophosphate (AMP) and guanosine 5'-monophosphate (GMP) [].

Relevance: IMP is directly converted to adenylosuccinic acid by the enzyme adenylosuccinate synthetase []. This reaction incorporates aspartate, highlighting the crucial role of ASA in linking purine and amino acid metabolism.

Adenosine 5'-monophosphate (AMP)

Relevance: Adenylosuccinic acid is a direct precursor to AMP in the purine biosynthesis pathway [, ]. The enzyme adenylosuccinase catalyzes the conversion of ASA to AMP, releasing fumarate as a byproduct [, , ]. This link emphasizes the role of ASA in maintaining cellular AMP levels.

Fumarate

Relevance: Fumarate is a product of the adenylosuccinase-catalyzed reaction that converts adenylosuccinic acid to AMP [, , ]. This connection demonstrates a link between purine nucleotide biosynthesis and energy metabolism through ASA.

N6-Succinyladenosine

Compound Description: N6-Succinyladenosine is a nucleoside found in human urine, potentially originating from the metabolism of adenylosuccinic acid [].

Relevance: The presence of N6-Succinyladenosine in urine suggests a metabolic link to adenylosuccinic acid []. While the exact pathway remains unclear, this finding highlights potential alternative metabolic fates of ASA beyond purine biosynthesis.

5-Amino-4-imidazolecarboxamide ribotide (AICAR)

Relevance: AICAR, similar to adenylosuccinic acid, requires the enzyme adenylosuccinase for further metabolism in the purine biosynthesis pathway []. This shared enzymatic step underscores the interconnected nature of purine biosynthesis and the importance of ASA within this pathway.

L-Aspartic Acid

Relevance: L-Aspartic acid is a direct substrate for the enzyme adenylosuccinate synthetase, which catalyzes the formation of adenylosuccinic acid from IMP [, ]. This reaction highlights the role of ASA in incorporating nitrogen from aspartate into the purine ring.

Hadacidin (N-formyl hydroxyaminoacetate)

Compound Description: Hadacidin is an antibiotic that inhibits de novo purine biosynthesis [].

Relevance: Hadacidin specifically targets adenylosuccinate synthetase, the enzyme responsible for synthesizing adenylosuccinic acid []. This inhibition disrupts purine production, demonstrating the importance of ASA as a critical intermediate in this pathway.

L-Alanosine

Compound Description: L-Alanosine is an antitumor antibiotic that interferes with purine biosynthesis [].

Relevance: L-Alanosine inhibits adenylosuccinate synthetase, the enzyme responsible for adenylosuccinic acid synthesis []. This inhibition disrupts AMP production, highlighting the therapeutic potential of targeting ASA synthesis in certain cancers.

Source and Classification

Adenylosuccinic acid is classified as a dicarboxylic acid and a purine nucleotide derivative. It is primarily synthesized in the body from inosine monophosphate and L-aspartate through enzymatic reactions involving adenylosuccinate synthetase. This compound is an important intermediate in the metabolism of purines and is particularly relevant in tissues with high energy demands, such as muscle and brain tissue .

Synthesis Analysis

The synthesis of adenylosuccinic acid can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes the enzyme adenylosuccinate synthetase to catalyze the reaction between guanosine triphosphate and inosine-5'-phosphate with L-aspartate. The equilibrium constant for this reaction has been determined to be approximately 2.9, indicating a favorable formation of adenylosuccinic acid under physiological conditions .
  2. Chemical Synthesis: A notable synthetic route involves the reaction of 6-chloropurine with L-aspartic acid. In this method, 6-succinoaminopurine is formed first, which can subsequently be converted into adenylosuccinic acid through further chemical transformations .
  3. Multi-step Synthesis: A detailed synthetic pathway involves multiple steps, starting from ribofuranosyl purines. For instance, 6-(4-chlorophenylthio)-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine can be treated with chloroperbenzoic acid to form intermediates that eventually yield adenylosuccinic acid in yields around 66% .
Molecular Structure Analysis

Adenylosuccinic acid has a complex molecular structure characterized by the following features:

  • Molecular Formula: C10H12N4O6P
  • Molecular Weight: Approximately 304.2 g/mol
  • Structural Characteristics: The compound consists of a purine base linked to a succinate moiety via an amide bond. The presence of two carboxylic acid groups contributes to its acidity and solubility in aqueous solutions.

The stereochemistry of adenylosuccinic acid is crucial for its biological activity, particularly in its interaction with enzymes involved in nucleotide metabolism.

Chemical Reactions Analysis

Adenylosuccinic acid participates in several important biochemical reactions:

  1. Dephosphorylation: Adenylosuccinic acid can be hydrolyzed by phosphatases to yield adenosine monophosphate and fumarate, thus participating in the recycling of nucleotides.
  2. Conversion to Other Nucleotides: It can also serve as a precursor for the synthesis of other purine nucleotides through various enzymatic pathways.
  3. Role in Energy Metabolism: In the context of energy metabolism, adenylosuccinic acid is involved in the regeneration of adenosine triphosphate from inosine monophosphate during metabolic stress .
Mechanism of Action

The mechanism of action of adenylosuccinic acid primarily revolves around its role in the purine nucleotide cycle:

  • Activation During Metabolic Stress: Adenylosuccinic acid facilitates the conversion of inosine monophosphate to adenosine triphosphate, which is critical during periods of high energy demand.
  • Enhancement of Mitochondrial Function: By contributing to fumarate production, adenylosuccinic acid supports the tricarboxylic acid cycle, enhancing mitochondrial ATP production capacity .

This mechanism underscores its potential therapeutic applications in conditions characterized by impaired energy metabolism.

Physical and Chemical Properties Analysis

Adenylosuccinic acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has multiple pKa values corresponding to its carboxylic groups, indicating its behavior as a polyprotic acid.

These properties are essential for understanding its behavior in biological systems and potential applications in drug formulation.

Applications

Adenylosuccinic acid has several scientific applications:

  1. Therapeutic Potential: It has been investigated as a treatment for muscular dystrophies such as Duchenne muscular dystrophy due to its role in enhancing muscle energy metabolism .
  2. Research Tool: As a metabolite involved in nucleotide metabolism, it serves as a valuable research tool for studying metabolic pathways related to energy production and muscle function.
  3. Drug Development: Given its favorable safety profile and non-toxic nature observed in clinical trials, adenylosuccinic acid represents a promising candidate for further development as a therapeutic agent targeting metabolic disorders .
Introduction to Adenylosuccinic Acid in Biomedical Research

Biochemical Significance in Purine Nucleotide Metabolism

Adenylosuccinic acid (ASA; also known as adenylosuccinate or succinyl-AMP) is an obligatory intermediate in the de novo purine biosynthesis pathway and the purine nucleotide cycle (PNC). Its chemical structure (C₁₄H₁₈N₅O₁₁P) features a succinyl moiety appended to the adenine ring via an aspartate-derived linkage, enabling its dual metabolic roles [1]. ASA is synthesized from inosine monophosphate (IMP) and aspartate through adenylosuccinate synthetase (ADSS), requiring GTP as an energy source. Subsequently, adenylosuccinate lyase (ADSL) cleaves ASA into adenosine monophosphate (AMP) and fumarate [1] [5]. This fumarate output directly links purine metabolism to mitochondrial energetics by feeding into the tricarboxylic acid (TCA) cycle and malate-aspartate shuttle, thereby synchronizing cytosolic nucleotide recycling with oxidative phosphorylation [1] [3].

ASA’s position in metabolic networks extends beyond AMP production:

  • Energy Homeostasis: The PNC consumes aspartate to generate fumarate, which anaplerotically supports ATP synthesis during energy stress [1].
  • Ammonia Detoxification: The cycle converts toxic ammonia into inert glutamine via glutamate synthase coupling [1].
  • Metabolite Signaling: Fumarate derived from ASA hydrolysis activates hypoxia-inducible factors (HIFs) and influences redox balance via Nrf2 stabilization [1] [4].

Table 1: Key Metabolic Reactions Involving Adenylosuccinic Acid

ReactionEnzymeProductsPhysiological Role
IMP + Aspartate → ASAADSSASA, GDP, PiDe novo AMP synthesis
ASA → AMP + FumarateADSLAMP, FumarateTCA cycle anaplerosis, Nrf2 activation
ASA → SuccinyladenosineCytosolic 5'-nucleotidaseSuccinyladenosineBiomarker for ADSL deficiency [7]

Historical Context: From Metabolic Intermediate to Orphan Drug Candidate

ASA’s therapeutic potential emerged unexpectedly from 1980s investigations into Duchenne muscular dystrophy (DMD). Researchers at Indiana University School of Medicine, led by Dr. Charles Bonsett, identified lipid accumulation and mitochondrial dysfunction (specifically isocitrate dehydrogenase impairment) in DMD myofibers. Screening metabolites revealed ASA uniquely reversed TCA cycle defects in vitro, preventing lipid biosynthesis in human DMD muscle explants—an effect absent with AMP, ADP, or ATP [1].

This discovery spurred clinical development:

  • Phase I Trials (1984): Subcutaneous ASA (1–10 mg/kg/day) in 5 DMD patients showed safety and elevated urinary creatinine:creatine ratios, suggesting enhanced phosphocreatine synthesis [1].
  • Phase II Trials: Intravenous ASA (30–300 mg/kg/day) reduced serum creatine kinase, inflammation, adiposis, and fibrosis—biomarkers of myofiber degeneration [1].

Despite promising results, ASA was abandoned as an orphan drug when DMD’s primary cause (dystrophin gene mutations) was discovered in 1986–1987. Funding shifted toward gene therapies, though recent "omics" data reveal ADSS downregulation in DMD parallels deficiencies in ADSSL1 myopathy, reigniting interest in ASA’s metabolic compensation potential [1] [5].

Table 2: Timeline of Adenylosuccinic Acid Therapeutic Development

PeriodMilestoneOutcome
1984–1990sPhase I/II trials for DMDBiomarker improvement, no safety concerns
1986–1987Dystrophin gene discoveryShift to gene-targeted therapies
2020sRediscovery via metabolomics/immunometabolism studiesOrphan drug revival for metabolic disorders [1]

Research Rationale: Bridging Metabolic Dysregulation and Therapeutic Intervention

ASA’s therapeutic value resides in its ability to correct immunometabolic imbalances prevalent in chronic diseases. Key mechanistic insights include:

  • Nrf2 Pathway Activation: ASA-derived fumarate modifies Kelch-like ECH-associated protein 1 (KEAP1), enabling Nrf2 nuclear translocation. This upregulates antioxidant genes (e.g., heme oxygenase-1), reducing reactive oxygen species (ROS) in myoblasts and murine muscle [1] [4].
  • Immunometabolic Crosstalk: ASA modulates macrophage polarization via adenosine receptor signaling. By generating extracellular adenosine (through sequential ectonucleotidase action), ASA suppresses TNF-α release and NF-κB activity, attenuating inflammation in models of tissue injury [1] [2].
  • Glucose and Energy Regulation: In pancreatic islets, ASA (10 µM) restores glucose-stimulated insulin secretion—critical for type 2 diabetes interventions. Concurrently, it enhances skeletal muscle phosphocreatine reserves by 20–25%, improving ATP recovery kinetics [1] [3].

Emerging disease linkages highlight ASA’s translational relevance:

  • Neurodegenerative Disorders: Dysregulated adenosine metabolism contributes to epilepsy and ALS. ASA may counteract excitotoxicity via A₁ receptor-mediated neuron stabilization [3] [6].
  • Oncology: ASA influences the tumor microenvironment (TME) through adenosine receptors (e.g., A₃AR overexpression in glioblastoma). Its fumarate byproduct inhibits HIF-driven angiogenesis, while adenosine gradients suppress antitumor immunity [4] [8].
  • Inborn Errors: ADSL deficiency elevates succinyladenosine (a ASA derivative), causing neurodevelopmental pathology. ASA supplementation could bypass this defect in ADSL mutations [7] [5].

Table 3: Disease Targets of Adenylosuccinic Acid Therapy

Disease CategoryPathogenic MechanismASA Intervention
Muscular DystrophiesMitochondrial dysfunction, lipid accumulationTCA cycle restoration, lipid clearance
Type 2 DiabetesImpaired insulin secretionGlucose-dependent insulin exocytosis
NeuroinflammationMicroglial activation, ROSNrf2-mediated antioxidant response
CancerTumor hypoxia, adenosine accumulationFumarate-mediated HIF suppression [1] [4] [3]

Properties

CAS Number

19046-78-7

Product Name

Adenylosuccinic acid

IUPAC Name

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid

Molecular Formula

C14H18N5O11P

Molecular Weight

463.29 g/mol

InChI

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1

InChI Key

OFBHPPMPBOJXRT-VWJPMABRSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

adenylosuccinate
adenylosuccinic acid

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.